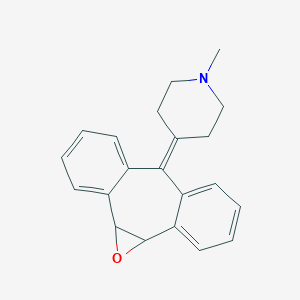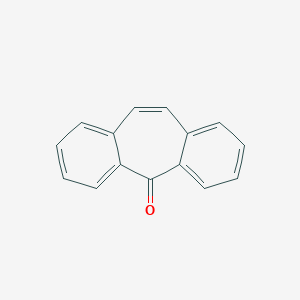
二苯并亚芘酮
描述
Dibenzosuberenone, also known as 5H-Dibenzo[a,d]cyclohepten-5-one, is a chemical compound with the molecular formula C15H10O . It is used in the synthesis of a series of potent antidepressants .
Synthesis Analysis
Dibenzosuberenone can be synthesized from Dibenzosuberone . The synthesis of Dibenzosuberenone and its derivatives has been a topic of interest in medicinal chemistry, particularly in the development of tricyclic antidepressants .
Molecular Structure Analysis
The molecular structure of Dibenzosuberenone consists of two aromatic rings fused with a seven-atom cycle .
Chemical Reactions Analysis
Dibenzosuberenone has two important sites for functionalization due to its structure, namely, the “double bond” and the "carbonyl group" . It can undergo various chemical reactions, including inverse electron-demand Diels–Alder cycloaddition reactions .
Physical And Chemical Properties Analysis
Dibenzosuberenone is a white to pale yellow or beige crystalline powder . It has a melting point of 87-88 °C, a boiling point of 210 °C / 3mmHg, and a density of 1.0701 .
科学研究应用
Dibenzosuberenone: A Comprehensive Analysis of Scientific Research Applications
Pharmaceuticals Antidepressants and Antimicrobials: Dibenzosuberenone has been explored for its potential in pharmaceutical applications, particularly as an antidepressant and antimicrobial agent. Its structure, which includes two aromatic rings fused with a seven-atom cycle, has shown effectiveness in treating depressive disorders and various painful conditions . Additionally, novel compounds with anticancer activity have been synthesized by tethering dibenzosuberenone with 1H-1,2,3-triazole, indicating its potential in antiproliferative therapies .
Organic Light-Emitting Diodes (OLEDs): In the field of OLED technology, dibenzosuberenone derivatives are utilized for their electroluminescent properties. The compound’s core skeleton is widely used in materials chemistry for photovoltaic applications due to its symmetrical structure . Researchers aim to design fluorophores with adequate CIE coordinates for deep blue electroluminescence, a challenging yet essential aspect of OLED development .
Materials Chemistry Dyes and Photovoltaics: Dibenzosuberenone is highly desirable for dyes employed in photo-physical applications due to its key structural features allowing for efficient synthesis . The compound’s analogs have also found use in the paint industry, highlighting its versatility in materials chemistry . Its application as a deep blue emitter in OLEDs further demonstrates its significance in advancing materials technology .
安全和危害
未来方向
Dibenzosuberenone and its derivatives continue to be of interest in the field of medicinal chemistry. They are being studied for their potential as tricyclic antidepressants . Additionally, spiro-configured dibenzosuberenone compounds have been studied as deep-blue emitters for organic light-emitting diodes .
属性
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVTZAIYUGUKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062274 | |
| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Dibenzo[a,d]cyclohepten-5-one | |
CAS RN |
2222-33-5 | |
| Record name | Dibenzo[a,d]cyclohepten-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2222-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzosuberenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,f]cyclohepten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZOSUBERENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJHQ6T1YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dibenzosuberenone (also known as 5H-dibenzo[a,d]cyclohepten-5-one) has the molecular formula C15H10O and a molecular weight of 206.24 g/mol. []
A: Dibenzosuberenone has been characterized using various spectroscopic techniques, including NMR, UV-Vis, fluorescence, and HRMS. [, , , , , ] For example, NMR spectroscopy has been used to study the conformational behavior of dibenzosuberenone and related ketones. [] Single-crystal X-ray crystallography has also been employed to determine the structures of dibenzosuberenone derivatives. [, , ]
ANone: Dibenzosuberenone can be synthesized via various methods, including:
- Radical bromination followed by dehydrohalogenation: This alternative approach involves radical bromination of the precursor using 2,2’-azo-bis-isobutyronitrile (AIBN), followed by dehydrohalogenation under basic conditions to yield the desired dibenzosuberenone derivative. []
- Multi-step synthesis using [14C]-dimethylformamide: This approach utilizes [14C]-DMF as a precursor and offers advantages over methods employing 14CO2. This method has been successfully employed to synthesize [5-14C]-dibenzosuberenone with high specific activity. []
A: Yes, dibenzosuberenone derivatives can undergo ring-expanding rearrangements. For instance, a benzo-fused tris-cycloheptenylene containing three dibenzosuberenone units underwent a 1,2-rearrangement upon π-extension during a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This resulted in the formation of negatively curved polycyclic aromatic hydrocarbons. []
A: Dibenzosuberenone can undergo mCPBA-mediated condensation reactions with 1,2-diaminobenzenes and carboxylic acids. These reactions lead to the formation of polycyclic products and β-hydroxyesters, respectively. [, ]
ANone: Dibenzosuberenone and its derivatives have found applications in various fields:
- Organic Electronics: Dibenzosuberenone derivatives have shown promise as active materials in organic electronic devices. For example, a triphenylamine-dibenzosuberenone-based conjugated organic material exhibited photovoltaic properties and was successfully incorporated into a dye-sensitized solar cell structure. []
- Fluorescent probes: Dihydropyridazine-appended dibenzosuberenones represent a new class of fluorophores. These compounds display interesting photophysical properties and have potential applications in sensing applications, such as the detection of fluoride ions. [, ]
- Photo- and Thermochromic Switches: Certain dibenzosuberenone derivatives exhibit photo- and thermochromic properties. These compounds undergo reversible structural transformations upon exposure to light or heat, resulting in distinct color changes. []
A: The presence of a central seven-membered ring in dibenzosuberenone and its derivatives significantly influences their properties. For instance, the ring strain associated with the seven-membered ring can be relieved through isomerization, leading to the formation of spiro anthrones with distinct photo- and thermochromic behaviors. [] Additionally, the electronic properties of dibenzosuberenone derivatives can be tuned by introducing various substituents, impacting their performance in organic electronics and other applications. [, ]
A: Yes, computational chemistry techniques have been utilized to investigate the properties and reactivity of dibenzosuberenone and its derivatives. For example, DFT calculations were performed to rationalize the fluxionality observed in cobalt-stabilized cations derived from dibenzosuberenone. These calculations provided insights into the energy barriers associated with cation migration between cobalt centers. []
ANone: Currently, limited information is available regarding the ecotoxicological effects and environmental fate of dibenzosuberenone. Further research is necessary to assess its potential impact on the environment and develop strategies for mitigation if needed.
A: While dibenzosuberenone offers unique structural features and properties, other compounds may serve as alternatives depending on the specific application. For instance, other aromatic ketones like fluorenone, xanthone, thioxanthone, and acridone have been explored for the synthesis of π-extended molecules with potential applications in organic electronics. [] Further research is needed to identify and characterize alternative compounds with comparable or superior performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Isobutyl-1H-imidazo[4,5-c]quinoline](/img/structure/B194701.png)




![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B194715.png)
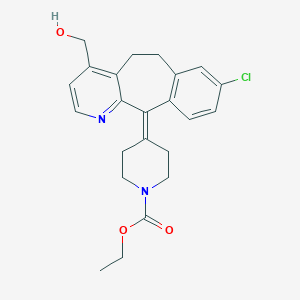
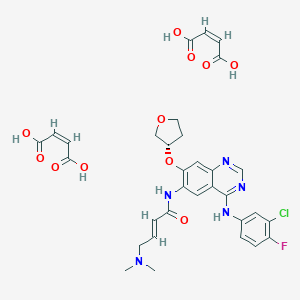
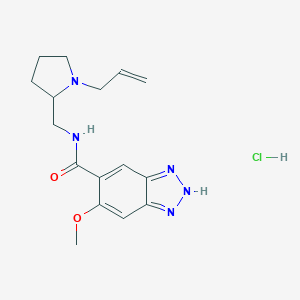


![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)
